4,4'-Methylenebis(2,6-diethylaniline)
Overview
Description
4,4’-Methylenebis(2,6-diethylaniline) is an organic compound with the chemical formula C21H30N2 and a molecular weight of 310.48 g/mol . It is characterized by the presence of methylene and diethylaniline functional groups. This compound is known for its applications in various industries, including its use as a curing agent for polyurethanes and epoxides .
Mechanism of Action
Target of Action
4,4’-Methylenebis(2,6-diethylaniline) is primarily used as a chain extender for polyurethanes (PU) and as a curing agent for epoxides (EP) . Its primary targets are therefore the polymer chains in these materials .
Mode of Action
The compound interacts with its targets by forming covalent bonds with the polymer chains, thereby extending them . This interaction results in the formation of a larger, more complex polymer structure .
Biochemical Pathways
The affected pathways involve the synthesis of polyurethanes and epoxides . The compound’s interaction with these pathways leads to the production of materials with improved mechanical and dynamic properties .
Pharmacokinetics
Its adme properties would be expected to depend on factors such as its physical and chemical properties, including its solubility in various solvents .
Result of Action
The result of the compound’s action is the formation of polyurethanes and epoxides with improved properties . These materials have enhanced mechanical and dynamic properties, which cannot be achieved with standard formulations .
Action Environment
The action of 4,4’-Methylenebis(2,6-diethylaniline) can be influenced by various environmental factors. It should be stored in a dark place under an inert atmosphere . The compound’s solubility in different solvents can also affect its action .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with certain enzymes and proteins in the process of curing epoxides
Cellular Effects
Given its role in the curing of epoxides, it may influence cell function by interacting with cellular proteins involved in this process
Molecular Mechanism
It is known to interact with biomolecules during the curing of epoxides , which may involve binding interactions, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2,6-diethylaniline) can be synthesized through the reaction of 2,6-diethylaniline with formaldehyde under acidic conditions. The reaction typically involves the condensation of two molecules of 2,6-diethylaniline with one molecule of formaldehyde, resulting in the formation of the methylene bridge between the two aniline units .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2,6-diethylaniline) often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2,6-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
4,4’-Methylenebis(2,6-diethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a curing agent for polyurethanes and epoxides, providing improved mechanical and dynamic properties.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Industry: Utilized in the production of high-performance polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylmethane: Similar structure but lacks the diethyl groups.
4,4’-Methylenebis(2-methylaniline): Contains methyl groups instead of ethyl groups.
4,4’-Methylenebis(2-chloroaniline): Contains chlorine atoms instead of ethyl groups.
Uniqueness
4,4’-Methylenebis(2,6-diethylaniline) is unique due to the presence of diethyl groups, which enhance its solubility in organic solvents and improve its reactivity in various chemical reactions. This makes it a valuable compound in the synthesis of high-performance materials .
Properties
IUPAC Name |
4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h10-13H,5-9,22-23H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIVYGKSHSJHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048191 | |
Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19977 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13680-35-8 | |
Record name | 4,4′-Methylenebis[2,6-diethylaniline] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13680-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4'-methylenebis(2,6-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013680358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis[2,6-diethylaniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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